N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline
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Overview
Description
N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline is a complex organic compound that features a cyano group, a fluorine atom, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final steps involve the addition of the cyano group and the fluorine atom under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline: Similar compounds include other thiazole derivatives and fluorinated aromatic compounds.
Unique Features: The presence of both a cyano group and a fluorine atom in the same molecule is relatively unique, providing distinct chemical and biological properties.
Highlighting Uniqueness
Compared to other similar compounds, this compound offers a unique combination of functional groups that can be exploited for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)-[(2-pyridin-2-yl-1,3-thiazol-4-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4S/c1-12-5-6-14(18)16(8-12)22(11-19)9-13-10-23-17(21-13)15-4-2-3-7-20-15/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFQOGLCCKFGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CC2=CSC(=N2)C3=CC=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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